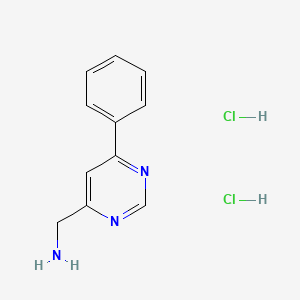
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride, also known as PPMD, is a chemical compound used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have potential applications in various fields of research.
Mechanism Of Action
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride acts as a reversible inhibitor of MAO, which prevents the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of dopamine, norepinephrine, and serotonin, which are associated with mood regulation and cognitive function. Additionally, (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its MAO inhibitory activity, it has been found to exhibit anti-inflammatory, anti-apoptotic, and anti-oxidative properties. It has also been shown to enhance neurogenesis and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for MAO inhibition. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use as a diagnostic tool for these disorders. Other future directions include the development of new synthetic methods for (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride and the exploration of its potential applications in other fields of research, such as cancer biology and drug discovery.
In conclusion, (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields of research. Its MAO inhibitory activity, neuroprotective effects, and potential use in the treatment of neurological disorders make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in humans and to explore its potential applications in other fields of research.
Synthesis Methods
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride can be synthesized using a variety of methods, including the reaction of 4-chloro-6-phenylpyrimidine with formaldehyde and ammonium chloride. The resulting product is then treated with hydrochloric acid to obtain (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride dihydrochloride. Other methods include the reaction of 4-aminopyrimidine with benzaldehyde and the subsequent reduction of the resulting Schiff base.
Scientific Research Applications
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit an inhibitory effect on the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This property of (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride makes it a potential candidate for the treatment of depression and other neurological disorders.
properties
IUPAC Name |
(6-phenylpyrimidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYBYCTQLAQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

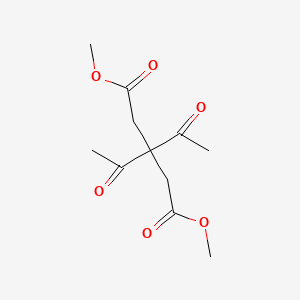
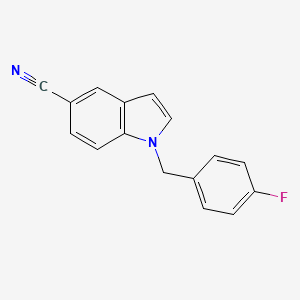
![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)
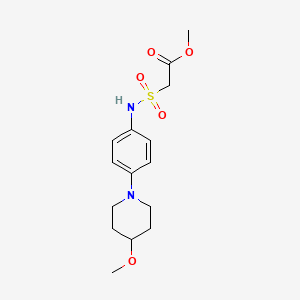

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)
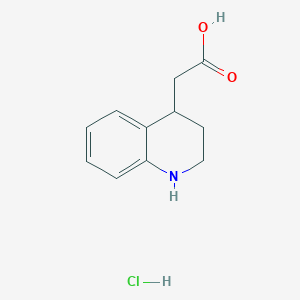

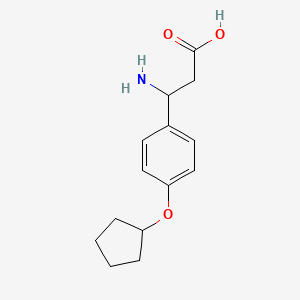
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)
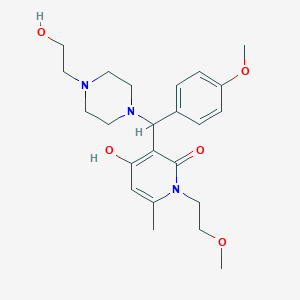
![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)